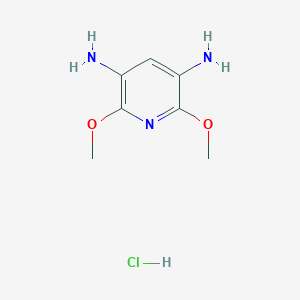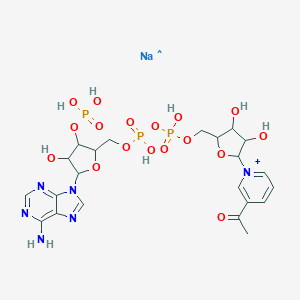![molecular formula C8H14O3 B012835 Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI) CAS No. 109466-72-0](/img/structure/B12835.png)
Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as vanillin or methyl vanillin, and it is a flavoring agent commonly used in the food industry. However, its properties have also been explored in various fields of study, including biochemistry, pharmacology, and medicine.
Mécanisme D'action
The mechanism of action of vanillin is not fully understood. However, it is believed that vanillin exerts its effects through various pathways, including the inhibition of reactive oxygen species (ROS) and the activation of nuclear factor-κB (NF-κB). Vanillin has also been shown to modulate the expression of various genes involved in inflammation and apoptosis.
Effets Biochimiques Et Physiologiques
Vanillin has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative stress. Vanillin has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, vanillin has been shown to have antimicrobial properties, which can help to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Vanillin has several advantages for use in lab experiments. It is readily available and affordable, making it a cost-effective option for researchers. Additionally, vanillin has a low toxicity profile, which makes it a safe option for use in cell culture and animal studies. However, vanillin also has some limitations. Its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, vanillin can be unstable in certain conditions, which can affect its efficacy.
Orientations Futures
There are several potential future directions for research on vanillin. One area of interest is the development of vanillin-based therapies for cancer treatment. Additionally, there is potential for the use of vanillin in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of vanillin and its potential applications in various fields of study.
Conclusion:
In conclusion, vanillin is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties, and it has potential applications in the treatment of cancer and neurodegenerative diseases. While vanillin has several advantages for use in lab experiments, it also has some limitations. Further research is needed to fully understand the potential of vanillin and its mechanism of action.
Méthodes De Synthèse
Vanillin can be synthesized using various methods, including the oxidation of eugenol, which is a natural compound found in clove oil. Another method involves the use of guaiacol, which is a byproduct of the wood industry. This method involves the oxidation of guaiacol using air and a catalyst, such as copper or silver.
Applications De Recherche Scientifique
Vanillin has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. Vanillin has also been investigated for its potential as a cancer-fighting agent. Studies have shown that vanillin can induce apoptosis, or programmed cell death, in cancer cells. Additionally, vanillin has been shown to inhibit the growth and proliferation of cancer cells.
Propriétés
Numéro CAS |
109466-72-0 |
|---|---|
Nom du produit |
Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI) |
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
(1R,3R,4R)-4-hydroxy-3-methoxycyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-11-8-4-6(5-9)2-3-7(8)10/h5-8,10H,2-4H2,1H3/t6-,7-,8-/m1/s1 |
Clé InChI |
DCDFGPPEPDQMPO-BWZBUEFSSA-N |
SMILES isomérique |
CO[C@@H]1C[C@@H](CC[C@H]1O)C=O |
SMILES |
COC1CC(CCC1O)C=O |
SMILES canonique |
COC1CC(CCC1O)C=O |
Synonymes |
Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



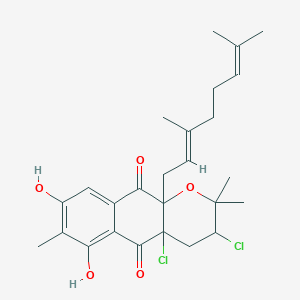
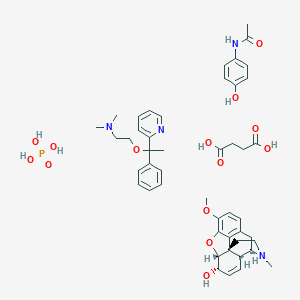
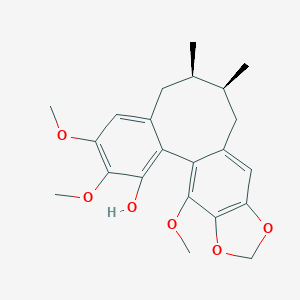
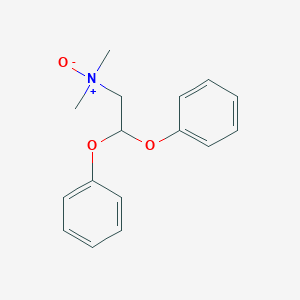
![N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,17S,19S)-4,17-dihydroxy-3,5,7-trimethoxy-4,8,14-trimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B12763.png)
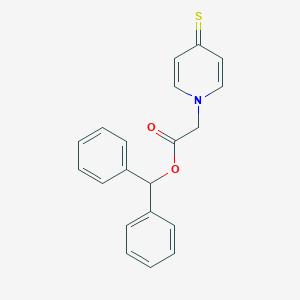
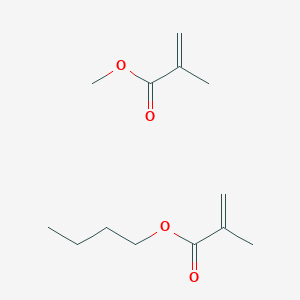
![Octreotide[reduced]](/img/structure/B12769.png)


